N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide
Description
This compound features a 1,3,4-thiadiazole core substituted at position 5 with an ethylthio (-S-C₂H₅) group. The acetamide moiety at position 2 is further modified via a thioether linkage to a 1-phenyl-1H-imidazol-2-yl group. This structural architecture combines electron-rich heterocycles (thiadiazole and imidazole) and lipophilic substituents (ethylthio, phenyl), which may enhance membrane permeability and target binding in biological systems .
Properties
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(1-phenylimidazol-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5OS3/c1-2-22-15-19-18-13(24-15)17-12(21)10-23-14-16-8-9-20(14)11-6-4-3-5-7-11/h3-9H,2,10H2,1H3,(H,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFFAQCKNHALTSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)CSC2=NC=CN2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide is a complex organic compound belonging to the class of 1,3,4-thiadiazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the biological activity of this compound based on diverse sources, highlighting its mechanisms of action, efficacy against various cell lines, and comparative studies with similar compounds.
| Property | Value |
|---|---|
| CAS No. | 67338-62-9 |
| Molecular Formula | C21H24N6OS2 |
| Molecular Weight | 440.6 g/mol |
| IUPAC Name | N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may inhibit certain enzymes involved in cell proliferation or bacterial growth. The compound's mechanism likely involves binding to these targets and interfering with cellular processes crucial for cancer cell survival and proliferation.
Anticancer Activity
Recent studies have evaluated the cytotoxic properties of various thiadiazole derivatives, including this compound. For instance:
- Cytotoxicity Assays : The compound exhibited significant cytotoxic effects against multiple human cancer cell lines such as HCT116 (colon cancer), A431 (skin cancer), and PC3 (prostate cancer). The half-maximal inhibitory concentration (IC50) values were reported as follows:
Case Studies
A study conducted on a series of thiadiazole derivatives demonstrated that compounds similar to this compound induced apoptosis in cancer cells through upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins like Bcl-2 . This suggests a promising therapeutic potential for this class of compounds in cancer treatment.
Antimicrobial Activity
In addition to anticancer properties, compounds containing the thiadiazole moiety have shown antimicrobial effects. Studies indicate that these compounds can inhibit bacterial growth by targeting specific bacterial enzymes or metabolic pathways. For instance, derivatives similar to N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(phenylimidazol)acetamide have demonstrated activity against various pathogens .
Comparative Analysis
When compared to other known thiadiazole derivatives:
| Compound Name | IC50 (µg/mL) | Activity Type |
|---|---|---|
| N-(5-(ethylthio)-1,3,4-thiadiazol) | 3.29 | Anticancer (HCT116) |
| 7-Ethyl-N-(5-(ethylthio)-1,3,4-thiadiazol) | 10.0 | Antimicrobial |
| 2-Amino-5-methylthiadiazole | 0.74 | Anticancer |
These comparisons reveal that while N-(5-(ethylthio)-1,3,4-thiadiazol) exhibits potent activity against certain cancer cell lines, other derivatives may show broader antimicrobial properties.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing the thiadiazole and imidazole scaffolds exhibit significant anticancer properties. For instance:
- In Vitro Studies : Compounds similar to N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide have shown cytotoxic effects against various cancer cell lines such as SKNMC (neuroblastoma), HT-29 (colon cancer), and PC3 (prostate cancer) .
Antimicrobial Activity
Compounds derived from 1,3,4-thiadiazole have also demonstrated antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, making them candidates for developing new antibiotics .
Thiadiazole Derivatives in Cancer Treatment
A study published in the Egyptian Journal of Chemistry highlighted the synthesis of several thiadiazole derivatives and their anticancer activity. Among these, derivatives similar to this compound were evaluated for their efficacy against multiple cancer cell lines using MTT assays. The results indicated promising cytotoxic effects compared to standard chemotherapeutics like doxorubicin .
Antimicrobial Efficacy
Another research effort focused on evaluating the antimicrobial potential of thiadiazole derivatives against common pathogens. The study found that certain derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting their potential as lead compounds in antibiotic development .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on the Thiadiazole Core
Ethylthio vs. Methylthio/Benzylthio Derivatives
- Ethylthio (Compound 5g) : Melting point (m.p.) 168–170°C, yield 78% .
- Methylthio (Compound 5f) : m.p. 158–160°C, yield 79% .
- Benzylthio (Compound 5h) : m.p. 133–135°C, yield 88% .
The ethylthio group in the target compound confers moderate lipophilicity compared to methylthio (less bulky) and benzylthio (more aromatic). Higher yields for benzylthio derivatives (e.g., 5h, 88%) suggest steric or electronic factors favoring synthesis efficiency .
Chlorophenyl and Methoxyphenoxy Substituents
Acetamide-Linked Heterocycles
Imidazole vs. Benzimidazole Derivatives
- Target Compound : Contains a 1-phenyl-1H-imidazol-2-yl-thio group.
- Benzimidazole Analogues (e.g., 4e) : Yield 68%, m.p. 217–219°C .
The phenylimidazole group in the target compound may enhance π-π stacking interactions compared to benzimidazole (4e), which has an additional fused benzene ring. This structural difference could influence solubility and binding to hydrophobic pockets in enzymes .
Oxadiazole and Triazole Derivatives
- Oxadiazole (Compound 2a) : Exhibited antimicrobial activity via Laccase catalysis .
- Triazole (Compound 9c) : Demonstrated docking affinity in acetylcholinesterase inhibition studies .
The imidazole-thio group in the target compound differs from oxadiazole/triazole derivatives, which are more electronegative. This may alter hydrogen-bonding capabilities and target selectivity .
Anticancer Activity
- Compound 4y (Thiadiazole-p-tolylamino): IC₅₀ = 0.084 mmol L⁻¹ (MCF-7), 0.034 mmol L⁻¹ (A549) .
- NCI-Screened Thiazole Derivatives: Showed promise in anticancer assays but lacked specific IC₅₀ data . While direct data for the target compound is unavailable, its ethylthio and phenylimidazole groups may enhance cytotoxic effects compared to alkylamino derivatives (e.g., 4y) due to improved lipophilicity and aromatic interactions .
Enzymatic Inhibition
Q & A
Basic: What are the common synthetic routes for preparing this compound, and how can reaction conditions be optimized for yield and purity?
Methodological Answer:
The synthesis typically involves coupling thiol-containing intermediates (e.g., 1,3,4-thiadiazole or imidazole derivatives) with chloroacetamide precursors under basic conditions. Key steps include:
- Solvent Selection: Use polar aprotic solvents (e.g., acetone) with potassium carbonate (K₂CO₃) as a base to facilitate nucleophilic substitution .
- Catalysis: Reflux conditions (6–8 hours) are critical for complete reaction, as seen in analogous syntheses of thiadiazole-acetamide hybrids .
- Purification: Recrystallization from ethanol or aqueous ethanol improves purity .
- Validation: Monitor reactions via TLC and confirm product identity using melting points and spectroscopic data (¹H/¹³C NMR) .
Basic: What spectroscopic and analytical techniques are most reliable for characterizing this compound and its derivatives?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for confirming substituent positions. For example, thioether protons (S–CH₂–) resonate at δ 3.5–4.5 ppm, while aromatic protons in imidazole/thiadiazole rings appear at δ 7.0–8.5 ppm .
- Infrared (IR) Spectroscopy: Detect characteristic bands for C=O (1650–1700 cm⁻¹) and C–S (600–700 cm⁻¹) .
- Elemental Analysis: Compare experimental vs. calculated C/H/N/S percentages to confirm purity .
- X-ray Diffraction: Resolve ambiguous structural features (e.g., dihedral angles) for crystalline derivatives .
Advanced: How can computational methods like DFT or X-ray crystallography elucidate the molecular geometry and electronic properties of this compound?
Methodological Answer:
- Density Functional Theory (DFT): Use B3LYP/SDD models to calculate bond angles (e.g., C1–C2–C3 = 121.4°, C3–C4–C5 = 105.4°) and dihedral angles, which influence reactivity and intermolecular interactions .
- X-ray Crystallography: Resolve crystal packing and hydrogen-bonding networks. For example, X-ray data for related thiadiazole-triazine hybrids revealed planar configurations critical for bioactivity .
- Electrostatic Potential Maps: Predict nucleophilic/electrophilic sites for functionalization or binding studies .
Advanced: What mechanistic insights exist for the formation of intermediates during the synthesis of this compound?
Methodological Answer:
- Thiol-Activated Substitution: The reaction of 1-phenyl-1H-imidazole-2-thiol with chloroacetamide proceeds via deprotonation (by K₂CO₃) to form a thiolate ion, which attacks the α-carbon of the acetamide .
- Intermediate Trapping: In analogous syntheses, intermediates like N-aryl maleimides or isoindolin-2-yl thioureas have been isolated under reflux in acetic acid .
- Kinetic Studies: Monitor reaction progress via TLC or HPLC to identify rate-limiting steps (e.g., nucleophilic attack vs. leaving-group departure) .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound and its analogs?
Methodological Answer:
- Dose-Response Validation: Replicate assays (e.g., COX inhibition) across multiple cell lines or enzymatic systems to confirm activity thresholds .
- Structural-Activity Relationship (SAR) Analysis: Compare substituent effects. For example, electron-withdrawing groups (e.g., –NO₂) on the phenyl ring may enhance anti-inflammatory activity .
- Molecular Docking: Use software like AutoDock to model interactions with target proteins (e.g., acetylcholinesterase), identifying critical binding residues that explain variability .
Advanced: What strategies are effective for designing derivatives with enhanced pharmacological properties?
Methodological Answer:
- Bioisosteric Replacement: Substitute the ethylthio group with methylsulfonyl (–SO₂CH₃) to improve solubility or metabolic stability .
- Heterocycle Fusion: Incorporate triazole or pyrazole rings (e.g., 1,2,4-triazol-3-yl) to modulate steric and electronic profiles, as seen in analogs with improved membrane permeability .
- Positional Scanning: Systematically vary substituents on the phenyl ring (e.g., –F, –Br, –OCH₃) and assess their impact on bioactivity via high-throughput screening .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
